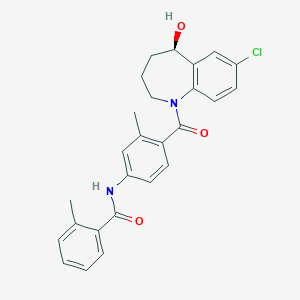

(R)-(+)-Tolvaptan

Overview

Description

®-(+)-Tolvaptan is a selective vasopressin V2 receptor antagonist used primarily in the treatment of conditions such as hyponatremia and autosomal dominant polycystic kidney disease. It is known for its ability to increase urine output without causing significant loss of electrolytes, making it a valuable therapeutic agent in managing fluid balance disorders .

Mechanism of Action

Target of Action

®-(+)-Tolvaptan, also known as Tolvaptan, primarily targets the vasopressin V2-receptor . Vasopressin, also known as antidiuretic hormone (ADH), is a hormone that plays a key role in maintaining osmotic balance. The V2-receptor is found in the walls of the vasculature and luminal membranes of renal collecting ducts .

Mode of Action

Tolvaptan acts as a selective and competitive antagonist at the vasopressin V2-receptor . This means it binds to the V2-receptor, blocking vasopressin from binding and exerting its effects. As a result, it inhibits the action of vasopressin, leading to an increase in urine volume and a decrease in urine osmolality . This results in a net excretion of free water, which can help correct hyponatremia (low blood sodium levels).

Biochemical Pathways

The primary biochemical pathway affected by Tolvaptan is the vasopressin-regulated water reabsorption pathway . Vasopressin normally acts on the V2-receptor to promote the reabsorption of water in the kidneys, helping to concentrate the urine and maintain body water balance. By blocking the V2-receptor, Tolvaptan disrupts this pathway, leading to increased water excretion .

Result of Action

The molecular and cellular effects of Tolvaptan’s action primarily involve changes in kidney function. By blocking the V2-receptor, Tolvaptan inhibits the reabsorption of water in the kidneys, leading to an increase in urine volume and a decrease in urine osmolality . This can help correct conditions like hyponatremia, where there is an excess of water relative to sodium in the body.

Biochemical Analysis

Biochemical Properties

®-(+)-Tolvaptan interacts with the vasopressin V2 receptor . This receptor is part of the vasopressin system, which plays a crucial role in maintaining body water homeostasis . By antagonizing the V2 receptor, ®-(+)-Tolvaptan inhibits the action of vasopressin, leading to a decrease in the reabsorption of water in the kidneys .

Cellular Effects

®-(+)-Tolvaptan has been shown to have significant effects on various types of cells. For instance, it has been reported to counteract proliferation and invasivity in human cancer cells . It also has a significant impact on cellular processes related to fluid balance. By blocking the action of vasopressin on the V2 receptor, ®-(+)-Tolvaptan increases the excretion of electrolyte-free water, which can help to correct hyponatremia .

Molecular Mechanism

The molecular mechanism of ®-(+)-Tolvaptan involves its binding to the vasopressin V2 receptor, thereby inhibiting the action of vasopressin . This leads to a decrease in the reabsorption of water in the kidneys, resulting in increased urine production and a reduction in body water content .

Temporal Effects in Laboratory Settings

In a study involving ADPKD patients, ®-(+)-Tolvaptan showed a temporal change in its renoprotective effects, which decreased after two weeks post-admission . This suggests that the effects of ®-(+)-Tolvaptan may vary over time in a laboratory setting.

Metabolic Pathways

®-(+)-Tolvaptan is involved in the vasopressin signaling pathway . By antagonizing the V2 receptor, it interferes with the action of vasopressin, a hormone that plays a crucial role in maintaining body water homeostasis .

Transport and Distribution

Given its mechanism of action, it is likely that it is transported to the kidneys where it exerts its effects by binding to the V2 receptors located in the renal collecting ducts .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with the V2 receptors located on the cell membranes of cells in the renal collecting ducts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-Tolvaptan involves several key steps, starting with the preparation of the core benzazepine structure. The process typically includes:

Formation of the benzazepine ring: This is achieved through a series of cyclization reactions involving appropriate starting materials such as substituted phenylacetic acids and amines.

Introduction of the chloro and hydroxy groups: These functional groups are introduced via selective halogenation and hydroxylation reactions.

Final coupling reactions: The final steps involve coupling the benzazepine core with other aromatic rings through amide bond formation, using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of ®-(+)-Tolvaptan follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Batch or continuous flow reactors: These are used to control reaction conditions precisely.

Purification steps: Techniques such as crystallization, chromatography, and recrystallization are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-(+)-Tolvaptan undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

Substitution: Halogenation and other substitution reactions can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Including halogens (chlorine, bromine) and nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions include various substituted benzazepine derivatives, which can be further modified for different applications.

Scientific Research Applications

®-(+)-Tolvaptan has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying selective receptor antagonism and drug-receptor interactions.

Biology: Investigated for its effects on cellular signaling pathways and water balance in cells.

Medicine: Extensively studied for its therapeutic effects in treating hyponatremia and autosomal dominant polycystic kidney disease.

Industry: Utilized in the development of new pharmaceuticals targeting vasopressin receptors.

Comparison with Similar Compounds

Similar Compounds

Conivaptan: Another vasopressin receptor antagonist, but it targets both V1a and V2 receptors.

Lixivaptan: Similar to ®-(+)-Tolvaptan, but with different pharmacokinetic properties.

Mozavaptan: Another V2 receptor antagonist used in the treatment of hyponatremia.

Uniqueness

®-(+)-Tolvaptan is unique due to its high selectivity for V2 receptors and its ability to increase urine output without significant electrolyte loss. This makes it particularly effective in managing conditions like autosomal dominant polycystic kidney disease, where fluid balance is crucial .

Biological Activity

(R)-(+)-Tolvaptan is a selective vasopressin V2 receptor antagonist that has garnered attention for its biological activity in various clinical settings, particularly in the management of autosomal dominant polycystic kidney disease (ADPKD) and heart failure. This article provides a comprehensive overview of the biological activity of tolvaptan, including its mechanisms of action, clinical efficacy, safety profiles, and relevant case studies.

Tolvaptan functions primarily by antagonizing the vasopressin V2 receptors located in the renal collecting ducts. This antagonism inhibits the action of arginine vasopressin (AVP), leading to:

- Increased Urine Output : By preventing aquaporin insertion into the luminal membranes, tolvaptan promotes diuresis, resulting in increased urine volume and decreased urine osmolality.

- Electrolyte Changes : The compound induces an increase in serum sodium levels and overall electrolyte-free water clearance, which can help manage conditions characterized by fluid overload .

Efficacy in ADPKD

In clinical trials such as TEMPO 3:4, tolvaptan demonstrated significant efficacy in slowing the progression of renal function decline in patients with ADPKD. Key findings include:

- Reduction in Kidney Volume : Tolvaptan reduced total kidney volume (TKV) and slowed the decline in estimated glomerular filtration rate (eGFR) compared to placebo .

- Long-term Outcomes : In a study involving 2,135 patients over several randomized controlled trials (RCTs), tolvaptan was associated with a 61% reduction in the risk of worsening kidney function events .

Efficacy in Heart Failure

Tolvaptan has also been evaluated for its effectiveness in heart failure patients:

- Fluid Management : In patients with heart failure and volume overload, tolvaptan improved symptoms related to fluid retention, such as lower limb edema and dyspnea .

- Real-World Effectiveness : A large-scale analysis involving 3,349 patients indicated that 76.9% experienced increased urine volume within two days of treatment initiation. Adverse effects were generally manageable, with thirst being the most common .

Safety Profile

The safety profile of tolvaptan has been extensively studied. While generally well-tolerated, it is associated with certain adverse effects:

- Common Adverse Effects : These include thirst (8.4%), dry mouth, and potential electrolyte imbalances such as hypernatremia .

- Serious Risks : Although rare, there have been reports of liver function abnormalities necessitating regular monitoring during treatment .

Case Study Example

A notable case study highlighted the pharmacokinetics and pharmacodynamics of tolvaptan in a patient with persistent hyponatremia. Despite initial improvements in serum sodium levels following administration, the patient experienced challenges achieving long-term normalization of sodium levels even at increased dosages . This underscores the variability in patient response and the need for tailored dosing regimens.

Summary of Clinical Trials

| Study | Population | Treatment | Duration | Key Findings |

|---|---|---|---|---|

| TEMPO 3:4 | ADPKD Patients | Tolvaptan vs. Placebo | 3 years | Slowed eGFR decline by ~30% |

| REPRISE | Later-stage ADPKD | Tolvaptan | 1 year | Reduced eGFR decline by 1.27 mL/min/year |

| Real-world Analysis | Heart Failure Patients | Tolvaptan | 5 years | 76.9% had increased urine output by Day 2 |

Properties

IUPAC Name |

N-[4-[(5R)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHCTFXIZSNGJT-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC[C@H](C4=C3C=CC(=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332136 | |

| Record name | Samsca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tolvaptan is a selective and competitive arginine vasopressin receptor 2 antagonist. Vasopressin acts on the V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts. By blocking V2 receptors in the renal collecting ducts, aquaporins do not insert themselves into the walls thus preventing water absorption. This action ultimately results in an increase in urine volume, decrease urine osmolality, and increase electrolyte-free water clearance to reduce intravascular volume and an increase serum sodium levels. Tolvaptan is especially useful for heart failure patients as they have higher serum levels of vasopressin. | |

| Record name | Tolvaptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

331947-66-1, 150683-30-0 | |

| Record name | Tolvaptan, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331947661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolvaptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Samsca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLVAPTAN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2497LPNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (R)-(+)-Tolvaptan exert its therapeutic effect in heart failure patients?

A: this compound is a potent and selective antagonist of vasopressin V2 receptors. By blocking the binding of vasopressin to its receptors in the kidneys, this compound prevents water reabsorption, leading to increased urine output (aquaresis) without affecting electrolyte excretion [, ]. This aquaretic effect is particularly beneficial for heart failure patients who often experience fluid overload (congestion) as a result of the body's compensatory mechanisms.

Q2: Does hypoalbuminemia in heart failure patients influence the effectiveness of this compound?

A: Research suggests that this compound may be particularly effective in heart failure patients with hypoalbuminemia (low serum albumin levels). A pilot study found that the addition of this compound to standard therapy, including low-dose loop diuretics, significantly increased urine output in heart failure patients with hypoalbuminemia compared to those without hypoalbuminemia []. This enhanced response may be attributed to the altered fluid distribution and pharmacokinetics often observed in hypoalbuminemic states.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.